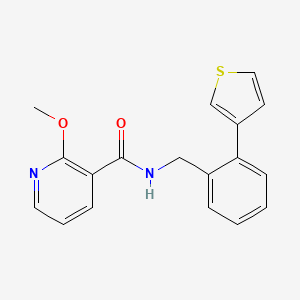

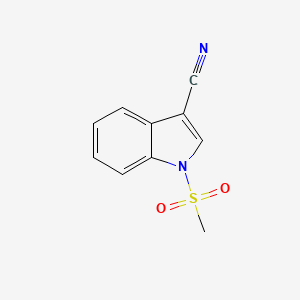

![molecular formula C18H19NO4S B2566984 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327196-59-7](/img/structure/B2566984.png)

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

One application of related compounds is in the field of biocatalysis for drug metabolism. Zmijewski et al. (2006) demonstrated the use of a microbial-based biocatalytic system with Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and potent α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports full structure characterization of metabolites, showing the potential of microbial biocatalysis in drug metabolism studies (Zmijewski et al., 2006).

Organic Synthesis and Cyclization Procedures

Petrini et al. (2002) explored the reactivity of α-amidoalkylphenyl sulfones in organic synthesis. These compounds act as N-acylimino equivalents in reactions with functionalized allylzinc reagents. The addition products obtained can be transformed into α-methylene-γ-lactams through various cyclization procedures, demonstrating their utility in synthesizing complex organic molecules (Petrini et al., 2002).

Photochromic Materials

Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibit photochromic properties through trans-cis isomerization induced by illumination, demonstrating potential applications in the development of advanced materials with light-responsive properties (Ortyl et al., 2002).

Supramolecular Assembly

The work by Matos et al. (2016) on the supramolecular assembly of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showcases the significance of noncovalent interactions such as hydrogen bonds and π-π stacking in stabilizing molecular conformations and assemblies. This research highlights the role of such compounds in designing molecular structures with tailored properties (Matos et al., 2016).

Propiedades

IUPAC Name |

methyl (Z)-2-(benzenesulfonyl)-3-(4-ethylanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-3-14-9-11-15(12-10-14)19-13-17(18(20)23-2)24(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHARJQODCNGMV-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

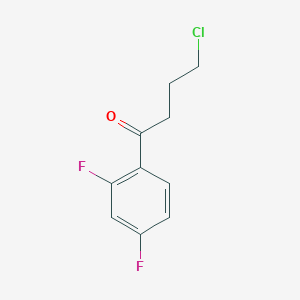

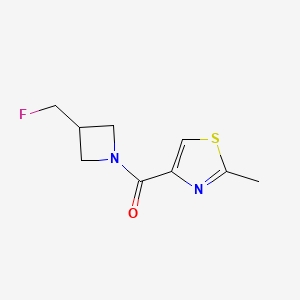

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)

![2-(3-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2566904.png)

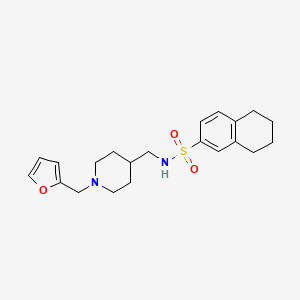

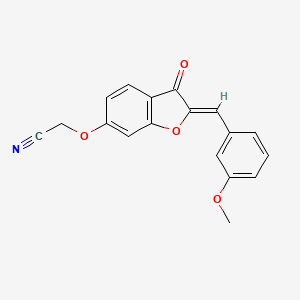

![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)

![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)

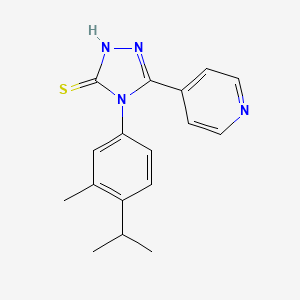

![4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2566923.png)

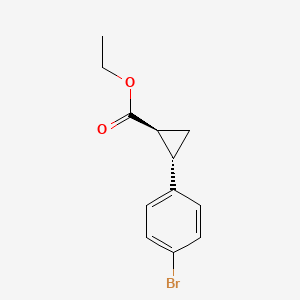

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2566924.png)